

Performance comparison of Phenoxy resin and polysulfone in high-temperature applications

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Compound of Interest

Compound Name: *Phenoxy resin*

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A Comparative Guide to Phenoxy Resin and Polysulfone for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymeric materials is a critical consideration in high-temperature applications within research and pharmaceutical development. Performance under thermal stress, mechanical integrity, and chemical resistance are paramount. This guide provides an objective comparison of two such polymers: **Phenoxy resin** (specifically poly(hydroxyether) of bisphenol A, PKHH grade) and Polysulfone (PSU). This analysis is supported by available experimental data to aid in material selection for demanding environments.

Executive Summary

Polysulfone consistently demonstrates superior performance in high-temperature applications when compared to **Phenoxy resin**, primarily due to its significantly higher glass transition temperature and better retention of mechanical properties at elevated temperatures. While **Phenoxy resin** offers good thermal stability, its application at high temperatures is limited, especially under mechanical load.

Quantitative Performance Comparison

The following table summarizes the key thermal and mechanical properties of **Phenoxy resin** and Polysulfone based on available data. It is important to note that the high-temperature

mechanical performance data for **Phenoxy resin** is not as extensively available in public literature as it is for Polysulfone.

Property	Phenoxy Resin (PKHH Grade)	Polysulfone (Udel® P-1700)	Test Method
Thermal Properties			
Glass Transition Temperature (Tg)	91 - 100°C[1][2]	185 - 190°C	ISO 11357 / ASTM D3418
Heat Deflection Temperature (HDT) @ 1.82 MPa	Data not available	174°C	ASTM D648
Continuous Service Temperature	Data not available	149°C	-
Mechanical Properties at 23°C			
Tensile Strength	63 - 71.8 MPa	70.3 MPa	ASTM D638
Flexural Modulus	~2.5 GPa	2.69 GPa	ASTM D790
Mechanical Properties at Elevated Temperatures			
Lap Shear Strength	24.5 MPa (Room Temp), 20.1 MPa (60°C), 18.3 MPa (80°C)[1]	Data not available	-
Tensile Strength	Data not available	~55 MPa @ 100°C, ~41 MPa @ 150°C	ASTM D638
Flexural Modulus	Data not available	~2.4 GPa @ 100°C, ~2.1 GPa @ 150°C	ASTM D790
Other Properties			
Chemical Resistance	Good	Excellent resistance to mineral acids, alkali, and salt solutions.	-

Attacked by polar
solvents.

Water Absorption
(24h)

Data not available

0.3%

ASTM D570

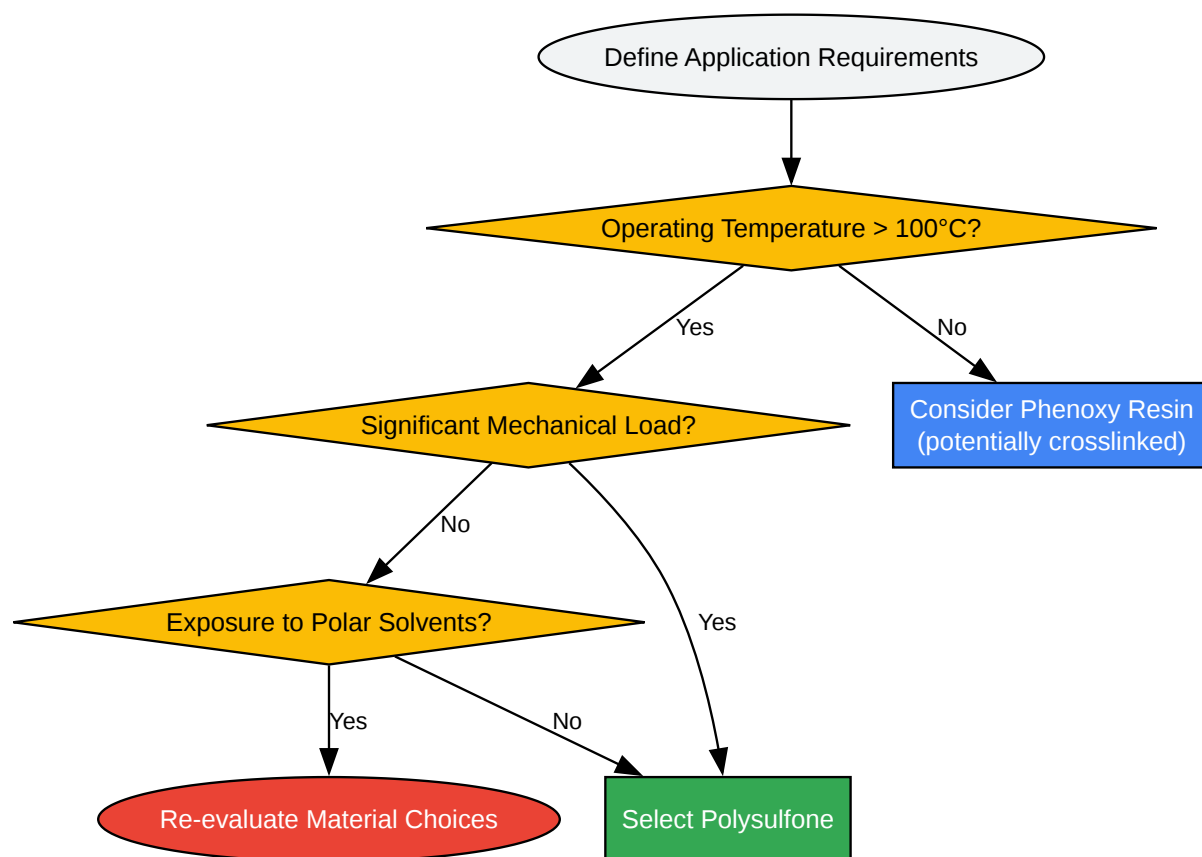
High-Temperature Performance Analysis

Phenoxy Resin (PKHH): **Phenoxy resins** are known for their toughness, ductility, and excellent adhesive properties.[3] They possess good thermal stability.[3] However, the glass transition temperature (Tg) of the PKHH grade is approximately 91-100°C.[1][2] Above this temperature, the material transitions from a rigid, glassy state to a softer, rubbery state, leading to a significant decline in mechanical properties. Experimental data shows a minor reduction in lap shear strength at 60°C and 80°C, but performance drops off as the temperature approaches the Tg.[1] For applications requiring structural integrity at temperatures exceeding 100°C, neat **Phenoxy resin** may not be suitable. However, it can be crosslinked with other resins like isocyanates or melamines to enhance its chemical and thermal resistance.[3]

Polysulfone (PSU): Polysulfone is a high-performance amorphous thermoplastic renowned for its high strength, stiffness, and excellent thermal stability.[4] It can be used continuously at temperatures up to 149°C. Its high glass transition temperature of around 185-190°C allows it to retain its mechanical properties at significantly elevated temperatures. Polysulfone also exhibits exceptional hydrolytic stability, making it suitable for applications involving steam sterilization. It is highly resistant to mineral acids, alkalis, and salt solutions, though it can be attacked by polar organic solvents.

Logical Workflow for Material Selection

The following diagram illustrates a decision-making process for selecting between **Phenoxy resin** and Polysulfone for high-temperature applications.



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Caption: Decision workflow for high-temperature polymer selection.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols used to characterize the thermal and mechanical properties of these polymers.

Glass Transition Temperature (T_g) Determination

- Method: Differential Scanning Calorimetry (DSC) as per ISO 11357 or ASTM D3418.
- Procedure: A small sample of the material is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is monitored, and the T_g is identified as a change

in the heat capacity, appearing as a step-like transition in the DSC curve.

Heat Deflection Temperature (HDT)

- Method: ASTM D648.
- Procedure: A rectangular bar of the material is subjected to a constant flexural stress (commonly 0.455 or 1.82 MPa). The specimen is submerged in a heated bath, and the temperature is increased at a uniform rate (2°C/min). The HDT is the temperature at which the bar deflects by a specified amount (0.25 mm).

Tensile Properties

- Method: ASTM D638 or ISO 527.
- Procedure: A dumbbell-shaped specimen is pulled at a constant rate of extension until it fractures. A load cell measures the applied force, and an extensometer measures the elongation. This data is used to generate a stress-strain curve from which tensile strength, tensile modulus, and elongation at break are determined. For high-temperature testing, the setup is enclosed in a temperature-controlled chamber.

Flexural Properties

- Method: ASTM D790 or ISO 178.
- Procedure: A rectangular bar of the material is placed on two supports and a load is applied to the center (3-point bending). The load and deflection are measured until the specimen fails or reaches a specified strain. The flexural strength and flexural modulus are calculated from this data. Elevated temperature tests are conducted within a thermal chamber.

Creep Resistance

- Method: ASTM D2990 or ISO 899.
- Procedure: A specimen is subjected to a constant tensile or flexural load at a specific temperature for an extended period. The deformation (strain) is measured over time. The resulting creep curve provides information about the material's long-term dimensional stability under load and at elevated temperatures.

Conclusion

For high-temperature applications requiring sustained mechanical performance above 100°C, Polysulfone is the superior choice over **Phenoxy resin**. Its higher glass transition temperature and excellent thermal stability ensure reliable performance under demanding conditions.

Phenoxy resin, while offering good toughness and adhesive properties, is better suited for applications with operating temperatures below its glass transition temperature of approximately 91-100°C, or where it can be chemically crosslinked to enhance its high-temperature performance. Researchers and professionals should carefully consider the specific temperature and loading conditions of their application when selecting between these two materials.

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